molecular formula C36H53N5O4 B157616 (6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol CAS No. 133191-08-9

(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

Cat. No.: B157616
CAS No.: 133191-08-9
M. Wt: 619.8 g/mol
InChI Key: MFFSVYTUNYPMFA-XJNZOFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C36H53N5O4 and its molecular weight is 619.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

133191-08-9

Molecular Formula

C36H53N5O4

Molecular Weight

619.8 g/mol

IUPAC Name

(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

InChI

InChI=1S/C36H53N5O4/c1-25-11-15-30(45-22-8-21-38-33-18-14-29(39-40-37)24-34(33)41(43)44)23-28(25)13-12-27-10-7-20-36(5)31(16-17-32(27)36)26(2)9-6-19-35(3,4)42/h12-14,18,24,26,30-32,38,42H,1,6-11,15-17,19-23H2,2-5H3/b27-12+,28-13-/t26-,30+,31-,32?,36-/m1/s1

InChI Key

MFFSVYTUNYPMFA-XJNZOFEDSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCNC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-])C

Synonyms

25-ANE
25-hydroxyvitamin D3 3'-(N-(4-azido-2-nitrophenyl)amino)propyl ether
25-hydroxyvitamin D3 3'-(N-(4-azido-2-nitrophenyl)amino)propyl ether, (3beta)-isomer, 3,5-3H-phenyl-labeled

Origin of Product

United States

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